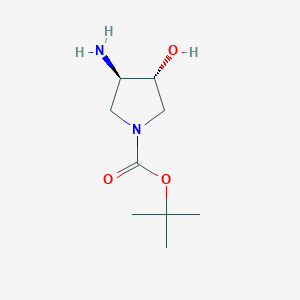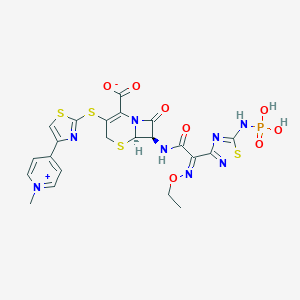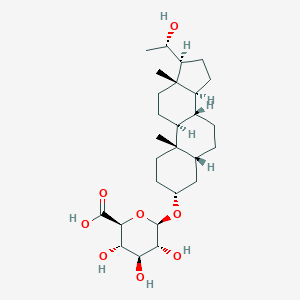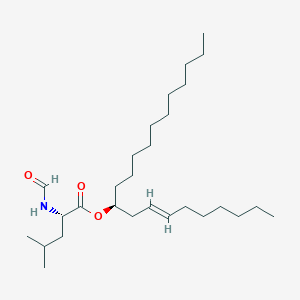
Losartan potassium and hydrochlorothiazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Losartan potassium and hydrochlorothiazide are two drugs that are commonly used together to treat hypertension. Losartan potassium is an angiotensin II receptor blocker, and hydrochlorothiazide is a diuretic. These two drugs work together to lower blood pressure by relaxing blood vessels and reducing the amount of water and salt in the body. In
Mecanismo De Acción
Losartan potassium works by blocking the action of angiotensin II, a hormone that constricts blood vessels and increases blood pressure. By blocking the action of angiotensin II, losartan potassium relaxes blood vessels and lowers blood pressure. Hydrochlorothiazide works by reducing the amount of water and salt in the body, which also helps to lower blood pressure.
Efectos Bioquímicos Y Fisiológicos
Losartan potassium and hydrochlorothiazide have several biochemical and physiological effects. Losartan potassium reduces the production of aldosterone, a hormone that regulates sodium and water balance in the body. Hydrochlorothiazide increases the excretion of sodium and water in the urine. Together, these drugs lower blood pressure by reducing the amount of fluid in the body and relaxing blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Losartan potassium and hydrochlorothiazide have several advantages and limitations for lab experiments. They are readily available and relatively inexpensive, which makes them ideal for large-scale studies. However, they can have potential side effects, such as electrolyte imbalances and kidney damage, which need to be carefully monitored in animal studies.
Direcciones Futuras
There are several future directions for losartan potassium and hydrochlorothiazide research. One area of interest is the potential use of these drugs in combination with other hypertension medications to improve efficacy and reduce side effects. Another area of interest is the investigation of the long-term effects of these drugs on cardiovascular health. Additionally, there is ongoing research into the molecular mechanisms of action of these drugs, which could lead to the development of new hypertension treatments.
Conclusion:
In conclusion, losartan potassium and hydrochlorothiazide are two drugs that are commonly used together to treat hypertension. They work by relaxing blood vessels and reducing the amount of water and salt in the body. They have been extensively studied in scientific research and have several advantages and limitations for lab experiments. There are several future directions for research into these drugs, including their use in combination with other hypertension medications and investigation of their long-term effects on cardiovascular health.
Métodos De Síntesis
Losartan potassium is synthesized by reacting 2-nitro-4-chlorobenzenesulfonamide with 2-butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]-1H-imidazole-5-methanol. Hydrochlorothiazide is synthesized by reacting 4-chloro-5-sulfamoylanthranilic acid with thionyl chloride and then with 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.
Aplicaciones Científicas De Investigación
Losartan potassium and hydrochlorothiazide have been extensively studied in scientific research. They have been used in clinical trials to evaluate their efficacy and safety in treating hypertension. They have also been used in animal studies to investigate their mechanism of action and potential side effects.
Propiedades
Número CAS |
156154-37-9 |
|---|---|
Nombre del producto |
Losartan potassium and hydrochlorothiazide |
Fórmula molecular |
C29H30Cl2KN9O5S2 |
Peso molecular |
758.7 g/mol |
Nombre IUPAC |
potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C22H22ClN6O.C7H8ClN3O4S2.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;1-2,10-11H,3H2,(H2,9,12,13);/q-1;;+1 |
Clave InChI |
XRKMYXDEMOEFBN-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.[K+] |
SMILES canónico |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.[K+] |
Otros números CAS |
156154-37-9 |
Sinónimos |
hydrochlorothiazide - losartan hydrochlorothiazide - losartan potassium hydrochlorothiazide, losartan drug combination hydrochlorothiazide, losartan potassium drug combination hyzaar Preminent |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



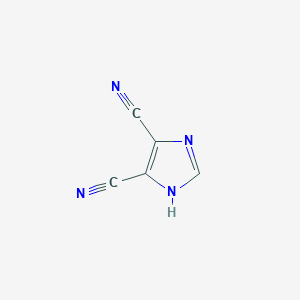
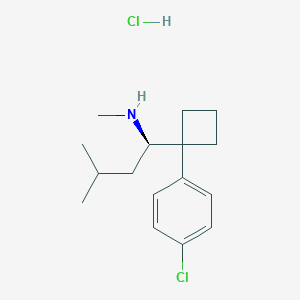
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)

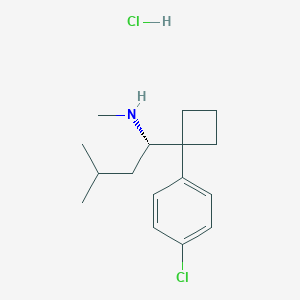


![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)
